molecular formula C11H13BrN2O3 B1455796 4-(5-Bromo-2-nitrophenoxy)piperidine CAS No. 1219728-74-1

4-(5-Bromo-2-nitrophenoxy)piperidine

Cat. No. B1455796
M. Wt: 301.14 g/mol
InChI Key: DTPLPZQJJJMOJJ-UHFFFAOYSA-N
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Description

“4-(5-Bromo-2-nitrophenoxy)piperidine” is a chemical compound with the molecular formula C11H13BrN2O3 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “4-(5-Bromo-2-nitrophenoxy)piperidine” includes a piperidine ring attached to a bromo-nitrophenoxy group . The exact mass of the molecule is 318.00153 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Bromo-2-nitrophenoxy)piperidine” include a molecular weight of 319.13 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The topological polar surface area is 67.1 Ų .

Scientific Research Applications

Chiral Resolution and Simulation Studies

The chiral resolution and simulation studies of closely related compounds to 4-(5-Bromo-2-nitrophenoxy)piperidine, such as enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, have been explored. The study utilized a Chiralpak IA column and acetonitrile as the mobile phase, identifying the significance of hydrogen bonding and π–π interactions for chiral resolution. This methodology could potentially apply to the chiral resolution of similar compounds, including 4-(5-Bromo-2-nitrophenoxy)piperidine, in pharmaceutical matrices (Ali et al., 2016).

Development of Novel Nitroxyl Radicals

Research into the development of functional nitroxyl radicals, focusing on stability towards reducing agents like ascorbic acid, has led to the synthesis of tetraethyl-substituted piperidine nitroxyl radical derivatives. These compounds, which share structural similarities with 4-(5-Bromo-2-nitrophenoxy)piperidine, exhibit resistance to reduction and potential as new antioxidants, contrast agents, and radical polymerizers (Kinoshita et al., 2009).

Dielectric Studies of H-bonded Complexes

Investigations into the H-bonded complexes of derivatives similar to 4-(5-Bromo-2-nitrophenoxy)piperidine have highlighted the role of dipolar interactions and the preferred orientation of these molecules in various conformations. This research provides insights into the molecular behavior of piperidine derivatives in different chemical environments, which could influence the design of materials and drugs based on 4-(5-Bromo-2-nitrophenoxy)piperidine (Kumar et al., 2002).

Synthesis and Spectroscopic Studies

The synthesis and spectroscopic analysis of compounds like (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate, which are structurally related to 4-(5-Bromo-2-nitrophenoxy)piperidine, have been carried out. These studies offer a deep understanding of the molecular structure and interactions within similar compounds, which could be relevant for developing new materials or drugs based on 4-(5-Bromo-2-nitrophenoxy)piperidine (Anioła et al., 2016).

Nitroxides as Antioxidants and Anticancer Drugs

The role of nitroxides, which are stable free radicals including piperidine derivatives, has been extensively studied for their properties as antioxidants and potential anticancer drugs. Given the structural similarity, research into nitroxides could inform the development of 4-(5-Bromo-2-nitrophenoxy)piperidine-based treatments, exploring its antioxidant properties and potential therapeutic applications (Lewandowski & Gwoździński, 2017).

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds, including “4-(5-Bromo-2-nitrophenoxy)piperidine”, are important future directions in this field .

properties

IUPAC Name

4-(5-bromo-2-nitrophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-8-1-2-10(14(15)16)11(7-8)17-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPLPZQJJJMOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-nitrophenoxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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